6-Fluoro-3-hydroxyquinoline-4-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for heterocyclic aromatic systems, designating it as 6-fluoro-3-hydroxyquinoline-4-carboxylic acid. This nomenclature precisely indicates the positions of functional groups on the quinoline ring system, where the quinoline core serves as the parent structure. The structural characterization reveals a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, with specific substitutions at defined positions that confer unique chemical properties.
The molecular structure features a fluorine atom at the 6-position of the quinoline ring, providing electron-withdrawing characteristics that influence the compound's reactivity and stability. The hydroxyl group at the 3-position introduces hydrogen bonding capabilities and alters the electronic distribution within the aromatic system. The carboxylic acid functionality at the 4-position serves as a crucial reactive site and contributes to the compound's acidic properties. According to PubChem data, the compound was first created in the database on October 30, 2011, and most recently modified on May 24, 2025, indicating ongoing research interest in this molecular entity.
The three-dimensional conformational analysis reveals specific spatial arrangements that result from the planar nature of the quinoline system combined with the steric and electronic effects of the substituents. The European Community number 843-938-3 has been assigned to this compound, facilitating its identification in regulatory and commercial contexts. The structural integrity of the molecule is maintained through the aromatic stabilization of the quinoline core, while the functional groups provide sites for chemical modifications and interactions.
Comparative Analysis of Quinoline Carboxylic Acid Derivatives
The comparative analysis of quinoline carboxylic acid derivatives reveals the distinctive position of this compound within this chemical family. The parent compound, quinoline-4-carboxylic acid, exhibits a molecular formula of C10H7NO2 and molecular weight of 173.17 grams per mole, highlighting the additional mass contribution of the fluorine and hydroxyl substituents in the target compound. This comparison demonstrates how functional group substitutions systematically modify the physical and chemical properties of the quinoline scaffold.
Analysis of related structures shows that 3-hydroxyquinoline-4-carboxylic acid, bearing the Chemical Abstracts Service number 118-13-8, represents the non-fluorinated analog with molecular formula C10H7NO3 and molecular weight of 189.17 grams per mole. The addition of the fluorine atom in the 6-fluoro derivative increases the molecular weight by 18 atomic mass units while introducing significant electronic effects. Research has demonstrated that fluorinated quinoline derivatives often exhibit enhanced biological activity and improved pharmacological properties compared to their non-fluorinated counterparts.
The synthesis methodologies for quinoline-4-carboxylic acid derivatives have been extensively studied, with researchers developing efficient protocols for their preparation. Studies have shown that three-component synthesis approaches using anilines, aldehydes, and pyruvic acid provide facile access to these compounds. Industrial production methods have been optimized to ensure high yield and purity, with reported purities typically reaching 97% for research-grade materials. The synthetic accessibility of these derivatives has facilitated their widespread use as building blocks for more complex molecular architectures.
Comparative biological evaluation studies have revealed significant differences in activity profiles among quinoline carboxylic acid derivatives. Research investigating the cytotoxic potential of various quinoline-4-carboxylic acid derivatives against cancer cell lines has demonstrated that substitution patterns dramatically influence biological activity. Specifically, compounds bearing chloro and methoxy substituents have shown promising growth inhibitory effects against breast cancer cells, with some derivatives exhibiting nanomolar potency.
Positional Isomerism in Fluoro-hydroxyquinoline Carboxylates
The investigation of positional isomerism in fluoro-hydroxyquinoline carboxylates reveals the profound impact of substituent positioning on molecular properties and behavior. Database analysis indicates that multiple isomers exist with the molecular formula C10H6FNO3, each exhibiting distinct International Union of Pure and Applied Chemistry names and unique chemical identifiers. The systematic examination of these isomers provides insights into structure-activity relationships within this chemical class.
The 8-fluoro-3-hydroxyquinoline-4-carboxylic acid isomer, characterized by the International Union of Pure and Applied Chemistry Key IVDHARKWLBZWCS-UHFFFAOYSA-N, represents a positional variant where the fluorine atom occupies the 8-position rather than the 6-position. This positional change significantly alters the electronic environment of the quinoline system, as the 8-position is adjacent to the nitrogen atom in the pyridine ring. The monoisotopic mass remains constant at 207.03317 daltons across all isomers, confirming their identical molecular composition despite different structural arrangements.
Similarly, the 7-fluoro-3-hydroxyquinoline-4-carboxylic acid isomer, bearing the Chemical Abstracts Service number 63463-20-7, demonstrates another positional variant within this family. Patent analysis reveals varying levels of research interest across different isomers, with some compounds showing up to 202 patent counts while others remain relatively unexplored. The 6-fluoro isomer specifically shows 12 patent counts, indicating moderate research activity in this particular structural variant.
The following table summarizes the key positional isomers and their distinguishing characteristics:
| Compound Name | CAS Number | Position of Fluorine | InChI Key | Patent Count |
|---|---|---|---|---|
| This compound | 1167056-89-4 | 6-position | UPTVMNMTVAWXBH-UHFFFAOYSA-N | 12 |
| 7-Fluoro-3-hydroxyquinoline-4-carboxylic acid | 63463-20-7 | 7-position | KFHVNXLMDXHFOH-UHFFFAOYSA-N | 0 |
| 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid | Not specified | 8-position | IVDHARKWLBZWCS-UHFFFAOYSA-N | 0 |
Research into fluorinated 8-hydroxyquinoline derivatives has demonstrated that strategic fluorination can significantly enhance metal binding affinity and selectivity. Studies evaluating novel fluorinated 8-hydroxyquinoline based metal ionophores have revealed that positional effects of fluorine substitution directly influence the compounds' ability to chelate metal ions such as zinc and copper. These findings suggest that the position of fluorine substitution in quinoline derivatives plays a crucial role in determining their coordination chemistry and potential therapeutic applications.
The systematic investigation of positional isomerism has also revealed differences in synthetic accessibility and chemical stability among the various fluoro-hydroxyquinoline carboxylate isomers. Highly efficient synthesis protocols have been developed specifically for novel fluorine bearing quinoline-4-carboxylic acids, with researchers achieving high yields through optimized cyclocondensation reactions. The choice of fluorine position influences both the synthetic route and the final yield, with certain positional isomers requiring specialized reaction conditions to achieve satisfactory product formation.
Properties
IUPAC Name |
6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVMNMTVAWXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-89-4 | |
| Record name | 6-fluoro-3-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gould-Jacobs Reaction-Based Synthesis
The Gould-Jacobs reaction is a classical and widely used synthetic route for quinoline derivatives, including fluoro-4-hydroxyquinoline-3-carboxylic acids.
-
- Starting from appropriately substituted anilines or related precursors, the Gould-Jacobs reaction involves cyclization with β-ketoesters or related reagents to form quinoline cores.
- For fluoro-substituted compounds, fluorinated precursors are employed to introduce the fluorine at the 6-position.
- The hydroxy group at the 3-position and the carboxylic acid at the 4-position are introduced or revealed through subsequent oxidation and hydrolysis steps.
-
- A 1999 study demonstrated the synthesis of several fluoro-4-hydroxyquinoline-3-carboxylic acids via the Gould-Jacobs reaction, highlighting their importance as intermediates for antibacterial fluoroquinolones.
- The method typically involves multiple steps, including protection of hydroxyl groups (e.g., MOM protection), 1,2-addition of methyllithium to the quinoline ring with concomitant oxidation, and a two-step oxidation to convert methyl groups to carboxylic acids while removing protecting groups.
- This route allows for the preparation of diverse derivatives, including 2-chloro-3-hydroxyquinoline-4-carboxylic acid and other quinoline analogs.
-
- Provides access to a variety of substituted quinolines.
- Allows selective functional group transformations.
- Yields compounds suitable for further medicinal chemistry applications.
Synthesis via 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives
Another approach involves the synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives, which can be further modified to obtain 6-fluoro-3-hydroxyquinoline-4-carboxylic acid.
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- Starting materials such as 1-ethyl/benzyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid are reacted with substituted piperazines or other nucleophiles.
- Reactions are typically conducted in polar aprotic solvents like dimethylformamide at elevated temperatures (130–140 °C) for extended periods (up to 10 hours).
- The reaction mixture is then evaporated under reduced pressure, and products are purified by standard chromatographic techniques.
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- This method is primarily used to synthesize derivatives for antimicrobial activity studies but provides a pathway to the core this compound structure.
Multi-Step Oxidative and Condensation Routes from Isatin Derivatives
A patented method describes a multi-step preparation of quinoline-4-carboxylic acid derivatives, which can be adapted for the synthesis of this compound.
| Step | Reaction Description | Conditions | Key Reagents | Yield/Notes |
|---|---|---|---|---|
| 1 | Condensation of isatin with acetone under highly basic aqueous conditions | 25–35 °C stirring, then reflux 5–15 h | Isatin, NaOH, acetone | Produces 2-toluquinoline-4-carboxylic acid with ~99% yield |
| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95–105 °C, 1–6 h | Phenyl aldehyde | Formation of 2-vinyl-4-quinoline carboxylic acid hydrate |
| 3 | Dehydration under diacetyl oxide conditions | 115–125 °C, 2–8 h | Diacetyl oxide | Obtains dehydrated quinoline derivative |
| 4 | Oxidation with strong oxidizers (e.g., potassium permanganate) | Ambient to elevated temperature | KMnO4 or other oxidizers | Converts intermediate to quinoline carboxylic acid derivative |
| 5 | Decarboxylation or further functional group transformation | Variable | - | Final compound obtained |
Summary Table of Preparation Methods
Detailed Research Findings
-
- Maintaining the fluorine substituent during harsh oxidation steps requires careful reagent selection.
- Controlling regioselectivity in substitutions and additions is essential to obtain the desired 6-fluoro substitution pattern.
Chemical Reactions Analysis
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, methanol, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles .
Scientific Research Applications
Antimicrobial Activity
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria.
- Study Findings : A series of derivatives were synthesized and tested for their antibacterial efficacy using the disc diffusion method. The minimum inhibitory concentrations (MIC) were determined, revealing potent activity against Staphylococcus aureus and Escherichia coli. For example, one derivative showed an MIC of 4.1 µg/mL against Staphylococcus aureus .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4.1 |
| Derivative 1 | E. coli | 50-160 |
| Derivative 2 | Klebsiella pneumoniae | 25 |
Antitumor Activity
The compound has also shown promising results in antitumor studies. Various quinoline derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Research Insights : In vitro studies demonstrated that certain derivatives of this compound exhibited high selectivity towards specific cancer cell lines such as H460 and MKN-45. These compounds achieved low IC50 values, indicating potent antitumor activity .
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| H460 | <10 | High |
| MKN-45 | <10 | High |
| HT-29 | >20 | Moderate |
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound.
- Mechanism of Action : These compounds have been investigated for their ability to inhibit viral replication mechanisms. The structure of the compound allows it to interact with viral proteins effectively, leading to reduced viral load in infected cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . This inhibition can result in the antibacterial and antiviral effects observed in various studies. The exact molecular targets and pathways involved may vary depending on the specific application and organism being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity and physicochemical properties of quinolinecarboxylic acids are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Key Observations :
- Substituent Position : Moving the fluorine atom from position 6 (target compound) to 7 () or adding a methoxy group () alters hydrogen bonding and steric hindrance, impacting target binding .
- Halogen Type : Replacing fluorine with chlorine (e.g., ) increases electronegativity and may enhance antimicrobial activity but reduce antitumor specificity .
- Functional Groups: Sodium salts () improve water solubility, critical for intravenous administration, while biphenyl groups () increase lipophilicity, favoring oral bioavailability .
Antitumor Activity
NSC 368390 (), a close analogue with a 3-methyl and biphenyl substituent, demonstrated >90% inhibition in human xenografted tumors (e.g., MX-1 breast, DLD-2 colon). Its efficacy surpasses fluorouracil and Adriamycin in colon cancer models, highlighting the importance of fluorine and aromatic substituents in enhancing cytotoxicity . In contrast, 6-chloro-3-fluoro-4-quinolinecarboxylic acid () showed reduced activity, suggesting fluorine's superior role in modulating DNA intercalation or topoisomerase inhibition.
Antibacterial Activity
Compounds with piperazinyl groups () or oxo substituents () exhibit antibacterial properties akin to fluoroquinolones (e.g., ciprofloxacin).
Physicochemical Properties
Solubility and Stability
- Water Solubility : Sodium salts () and piperazinyl derivatives () enhance aqueous solubility, critical for drug formulation. The target compound’s hydroxy group may improve solubility compared to methyl or biphenyl analogues (e.g., ) but less than ionized forms .
- Stability: Fluorine’s electron-withdrawing effect () stabilizes the quinoline ring against metabolic degradation, while chloro substituents () may increase reactivity toward nucleophilic attack.
Biological Activity
6-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and potential anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The presence of a fluorine atom and hydroxyl group enhances its biological activity, making it a candidate for various therapeutic applications.
Antioxidant Activity
Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit significant antioxidant properties. A study evaluated several analogs for their ability to scavenge free radicals using the ABTS assay.
Table 1: Antioxidant Activity of Hydroxyquinoline Derivatives
| Compound | Sample Absorbance (Mean) | % Inhibition |
|---|---|---|
| Control | 0.512 | 0.00 |
| Ascorbic Acid | 0.051 | 90.04±0.31 |
| This compound | 0.474 | 7.51±0.02 |
| Other Derivatives | Various | Various |
The results indicate that while ascorbic acid exhibited the highest inhibition of free radicals, the tested hydroxyquinoline derivatives showed moderate antioxidant activity, suggesting potential for further structural modifications to enhance efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 64 µg/mL |
| Escherichia coli | >128 µg/mL |
The compound demonstrated notable activity against S. aureus, indicating its potential use as an antimicrobial agent .
Anticancer Potential
The anticancer activity of quinoline derivatives has gained attention due to their ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| H460 | 5.2 |
| HT-29 | 12.8 |
| MKN-45 | 9.5 |
| U87MG | >20 |
The results indicate that this compound is particularly effective against non-small cell lung cancer (H460) and gastric cancer (MKN-45), warranting further investigation into its mechanism of action and therapeutic potential .
Case Studies and Research Findings
- Antioxidant Mechanism : A study suggested that the antioxidant activity of hydroxyquinolines may be attributed to their ability to chelate metal ions and scavenge free radicals, thereby preventing oxidative stress .
- Antimicrobial Efficacy : Research demonstrated that the introduction of fluorine in quinoline derivatives enhances their antibacterial activity, particularly against resistant strains like MRSA .
- Cytotoxic Studies : In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing 6-fluoro-3-hydroxyquinoline-4-carboxylic acid and its ester derivatives?
- Methodological Answer : A key intermediate, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4), is synthesized via cyclization of substituted anilines followed by esterification. Hydrolysis of the ester group under alkaline conditions (e.g., 10% NaOH in methanol) yields the carboxylic acid derivative . For fluoroquinolones, cyclopropane ring introduction at the N1 position is achieved using cyclopropylamine under reflux conditions, as seen in derivatives like 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Q. How is the purity and structural integrity of this compound verified experimentally?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns:
- Fluorine : Distinct deshielding in ¹³C NMR (~160–170 ppm for C-F).
- Hydroxy group : Broad peak at δ 10–12 ppm in ¹H NMR .
Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 305.30 for C₁₅H₁₆FN₃O₃) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl or methoxy groups) at the N1/C7 positions affect antibacterial activity?
- Methodological Answer : The cyclopropyl group at N1 enhances gram-negative bacterial penetration by increasing lipophilicity, as observed in derivatives like 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . Substituents at C7 (e.g., piperazinyl or aminopropyl groups) improve DNA gyrase binding; however, methoxy groups at C8 reduce activity against Pseudomonas aeruginosa due to steric hindrance . Structure-activity relationship (SAR) studies should use MIC assays against standardized bacterial strains (e.g., E. coli ATCC 25922) .
Q. What experimental strategies resolve contradictions in stability data for fluoroquinolone derivatives under acidic vs. alkaline conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- Acidic conditions : 0.1 M HCl at 40°C for 24 hours.
- Alkaline conditions : 0.1 M NaOH at 40°C for 24 hours.
Degradation products are analyzed via LC-MS to identify hydrolysis pathways (e.g., decarboxylation or fluorine displacement). For example, ethyl ester derivatives show higher acid stability than free carboxylic acids . Contradictions may arise from solvent polarity effects, requiring controlled dielectric constant environments .
Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to DNA gyrase (PDB: 1KZN). Quantitative structure-property relationship (QSPR) models using descriptors like logP and polar surface area (PSA) guide modifications for improved bioavailability. For instance, reducing PSA below 90 Ų enhances blood-brain barrier penetration in tricyclic derivatives .
Data Contradiction Analysis
Q. Why do some studies report conflicting MIC values for structurally similar 6-fluoroquinolone derivatives?
- Methodological Answer : Variations in bacterial strain resistance profiles (e.g., efflux pump expression in Staphylococcus aureus) and assay conditions (e.g., cation-adjusted Mueller-Hinton broth vs. nutrient agar) significantly impact MIC results. Standardized CLSI protocols must be followed . Additionally, impurities >0.5% (e.g., unreacted ethyl ester intermediates) can artificially inflate MIC values, necessitating rigorous HPLC purification .
Methodological Best Practices
Q. What are the critical steps for ensuring reproducibility in synthesizing this compound analogs?
- Methodological Answer :
- Step 1 : Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of fluoro intermediates.
- Step 2 : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
- Step 3 : Purify via column chromatography (mesh 230–400) to remove regioisomers.
- Step 4 : Store final products in amber vials under nitrogen at −20°C to prevent photodegradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
